2,2-dimethyl-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide
Overview
Description
2,2-dimethyl-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives are widely recognized for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by alkylation and further derivatization . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled temperatures and pressures to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various benzimidazole derivatives with altered functional groups .
Scientific Research Applications
2,2-dimethyl-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes like microsomal prostaglandin E synthase-1, which plays a role in inflammatory processes . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer drug.
Thiabendazole: An antihelmintic agent.
Uniqueness
2,2-dimethyl-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide stands out due to its specific structural features and the presence of the benzimidazole moiety, which imparts a broad range of biological activities. Its unique combination of functional groups allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
2,2-dimethyl-N-[1-(1-methylbenzimidazol-2-yl)ethyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-10(16-14(19)15(2,3)4)13-17-11-8-6-7-9-12(11)18(13)5/h6-10H,1-5H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRLPKZFWHOOPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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